4-Decylbenzenesulfonic acid

Description

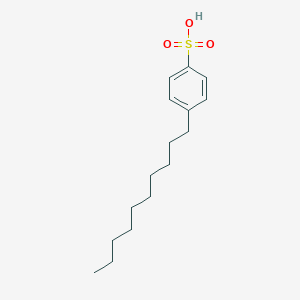

Structure

3D Structure

Properties

IUPAC Name |

4-decylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3S/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)20(17,18)19/h11-14H,2-10H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASQKKHYUPBQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059696 | |

| Record name | 4-Decylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-60-3 | |

| Record name | 4-Decylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Decylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Decylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-decylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DECYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A46YTI174 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-DECYLBENZENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Decylbenzenesulfonic Acid

Established Synthetic Pathways for 4-Decylbenzenesulfonic Acid

This compound (DBSA) is a significant anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) class of compounds. wikipedia.orgnih.gov Its synthesis is primarily achieved through the sulfonation of linear alkylbenzene (LAB), specifically 4-decylbenzene. nih.govsaapedia.org

Sulfonation Reactions Utilizing Linear Alkylbenzene Precursors

The cornerstone of this compound synthesis is the electrophilic aromatic substitution reaction involving the sulfonation of a linear alkylbenzene precursor. acs.orgnumberanalytics.com The most common precursor is 4-decylbenzene, which is reacted with a sulfonating agent. saapedia.org Industrially, sulfur trioxide (SO₃) is the preferred sulfonating agent due to its high reactivity and efficiency. saapedia.orgacs.org The reaction involves the direct addition of the SO₃ group to the aromatic ring of the LAB molecule. ecoinvent.org

Other sulfonating agents that can be employed include concentrated sulfuric acid (H₂SO₄) and oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). mpob.gov.my The choice of sulfonating agent can influence the reaction conditions and the purity of the final product. For instance, using concentrated sulfuric acid or oleum typically requires controlling the reaction temperature between 60–80°C to minimize side reactions.

The general chemical equation for the sulfonation of 4-decylbenzene with sulfur trioxide is:

C₁₀H₂₁-C₆H₅ + SO₃ → C₁₀H₂₁-C₆H₄-SO₃H

This reaction is highly exothermic, necessitating careful temperature control to prevent unwanted side reactions and ensure a high yield of the desired product. aidic.it

Continuous Reactor Systems in Sulfonation Synthesis (e.g., Falling Film Reactor)

To manage the highly exothermic nature of the sulfonation reaction and to ensure consistent product quality, continuous reactor systems are widely employed in industrial production. mpob.gov.myaidic.itresearchgate.net Among these, the falling film reactor (FFR) is the most prevalent technology for the sulfonation of linear alkylbenzenes. saapedia.orgmpob.gov.myaidic.itresearchgate.net

In a falling film reactor, the liquid organic reactant (linear alkylbenzene) is introduced at the top of vertical tubes and flows downwards as a thin film along the inner tube walls. mpob.gov.myresearchgate.net Simultaneously, a stream of gaseous sulfur trioxide, typically diluted with dry air, is passed through the reactor. mpob.gov.mychemithon.com The reaction occurs at the gas-liquid interface. mpob.gov.my This design offers several advantages:

Excellent Heat Transfer: The large surface area-to-volume ratio of the thin film allows for efficient removal of the significant heat of reaction, which is approximately -150 kJ/mol. mpob.gov.myaidic.it This is crucial for maintaining optimal reaction temperatures and preventing product degradation. researchgate.net

Short Residence Time: The reaction is rapid, and the falling film design allows for a short and well-controlled residence time, minimizing the formation of by-products. acs.orgresearchgate.net

High Conversion Rates: Continuous operation in a falling film reactor can achieve high conversion of the linear alkylbenzene to sulfonic acid. acs.org

Modern sulfonation plants often utilize multi-tube falling film reactors, which consist of numerous parallel reactor tubes housed within a shell for cooling. google.commade-in-china.com This configuration allows for large-scale production capacities. chemithon.commade-in-china.com The design and operation of these reactors, including the nozzle design for liquid distribution and the control of process parameters, are critical for achieving high product quality and operational efficiency. google.comslideshare.net

Table 1: Comparison of Sulfonation Reactor Technologies

| Reactor Type | Advantages | Disadvantages |

| Batch Reactor | Simple design, suitable for small-scale production. | Poor heat transfer, potential for localized overheating, less consistent product quality. |

| Falling Film Reactor (FFR) | Excellent heat and mass transfer, short residence time, high product quality, suitable for large-scale continuous production. aidic.itresearchgate.net | More complex design and operation. researchgate.net |

| Microreactor | Superior heat and mass transfer, precise control over reaction conditions, enhanced safety. researchgate.netgoogle.com | Limited production capacity, potential for clogging. |

Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis

The synthesis of this compound is governed by both kinetic and thermodynamic factors that influence the reaction rate and the final product distribution.

Reaction Kinetics: The sulfonation of alkylbenzenes is a fast reaction. acs.org The rate of reaction is influenced by several factors, including the concentration of the reactants (linear alkylbenzene and sulfur trioxide), the reaction temperature, and the specific type of reactor used. numberanalytics.comresearchgate.net In a falling film reactor, the reaction rate is also dependent on the mass transfer of sulfur trioxide from the gas phase to the liquid film. aidic.it While the absorption of SO₃ is rapid, the subsequent reaction to form the sulfonate can be the rate-limiting step. mpob.gov.my

Thermodynamic Considerations: The sulfonation of alkylbenzenes is a thermodynamically favorable and reversible reaction. sapub.orgechemi.com The Gibbs free energy (ΔG) for the sulfonation of linear alkylbenzenes is significantly negative, indicating a spontaneous process. sapub.org Studies have shown that the thermodynamics of sulfonation are relatively independent of the length of the alkyl side chain for C₉ to C₁₄ linear alkylbenzenes, with ΔG values in the range of –225 to –228 kJ/mol. sapub.org

The reversibility of the sulfonation reaction is an important consideration. echemi.comlibretexts.org The forward reaction (sulfonation) is favored by using an excess of the sulfonating agent. echemi.com Conversely, the reverse reaction (desulfonation) can occur at higher temperatures in the presence of water, which is why dilute sulfuric acid is used to reverse the process. echemi.comlibretexts.orgyoutube.com This reversibility can be exploited to control the position of the sulfonic acid group on the aromatic ring, although for linear alkylbenzenes, the para-substituted product is sterically and electronically favored. sapub.orgindustrialchemicals.gov.au

Table 2: Key Parameters in this compound Synthesis

| Parameter | Typical Value/Condition | Impact on Synthesis |

| Reactant Molar Ratio (SO₃:LAB) | 1:1 to 1.2:1 | An excess of SO₃ drives the reaction to completion but can increase by-product formation. saapedia.orgresearchgate.net |

| Reaction Temperature | 30-60 °C in falling film reactors | Higher temperatures increase reaction rate but can also lead to by-products and desulfonation. saapedia.orgnumberanalytics.com |

| Residence Time | Seconds to minutes in continuous reactors | Short residence times minimize by-product formation. acs.orgresearchgate.net |

Control of By-Product Formation During Sulfonation (e.g., Diphenyl Sulfone Inhibition)

A key challenge in the industrial synthesis of this compound is the formation of unwanted by-products, which can affect the quality and performance of the final product. One of the major by-products is diphenyl sulfone. researchgate.net

Diphenyl sulfones are formed through a side reaction involving the sulfonated product and an unreacted alkylbenzene molecule. The formation of these by-products is undesirable as they are inactive as surfactants and can increase the viscosity of the product.

Several strategies are employed to minimize the formation of diphenyl sulfones and other by-products:

Precise Control of Reaction Conditions: Maintaining optimal reaction temperatures and minimizing the residence time are crucial to suppress side reactions. slideshare.netresearchgate.net

Stoichiometric Control: Using a slight excess, but not a large excess, of the sulfonating agent helps to ensure complete conversion of the linear alkylbenzene while minimizing the opportunity for side reactions. researchgate.net

Inhibitors: In some processes, inhibitors are added to suppress the formation of specific by-products. Research has shown that the addition of a controlled amount of sulfone itself can act as a self-inhibitor to prevent further formation of diphenyl sulfone under specific reaction conditions. researchgate.net

Other potential impurities in linear alkylbenzene sulfonates can include unsulfonated materials (neutral oil) and various isomers formed during the alkylation process. industrialchemicals.gov.aucir-safety.org

Derivatization Strategies and Tailored Synthesis of this compound Analogs

The versatile chemical structure of this compound allows for its modification through various derivatization strategies to create analogs with tailored properties for specific applications. solubilityofthings.com

Alkylation Reactions for Functional Group Modification

Alkylation reactions can be used to modify the structure of this compound or its precursors to introduce different functional groups. solubilityofthings.com While the primary synthesis involves the alkylation of benzene (B151609) with a C₁₀ alkene, further modifications can be envisioned. For example, Friedel-Crafts alkylation reactions are a fundamental tool for attaching alkyl groups to aromatic rings. wikipedia.orgresearchgate.net

Derivatization is a common technique in chemical analysis to make polar compounds like sulfonic acids more volatile for techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comjfda-online.com This often involves replacing the acidic proton of the sulfonic acid group. While not a direct synthesis of an analog for industrial use, it demonstrates the reactivity of the sulfonic acid group.

More practically, the properties of the final surfactant can be tailored by:

Varying the Alkyl Chain Length: Using linear alkylbenzenes with different chain lengths (e.g., C₁₂-C₁₄) during the initial synthesis results in alkylbenzene sulfonates with different hydrophobicity and, consequently, different performance characteristics. wikipedia.org

Neutralization with Different Bases: The sulfonic acid is typically neutralized with a base to form the corresponding salt. wikipedia.org Using different bases (e.g., sodium hydroxide (B78521), potassium hydroxide, triethanolamine) produces salts with varying solubility and application properties. cir-safety.org

Neutralization Reactions to Form Salts for Specific Applications

This compound, a strong organic acid, readily undergoes neutralization reactions with a variety of bases to form sulfonate salts. solubilityofthings.com This conversion is a fundamental aspect of its industrial utility, as the resulting salts often exhibit distinct physical properties, such as improved solubility and modified surface-active characteristics, tailored for specific applications. solubilityofthings.com The neutralization process allows for the creation of a diverse range of surfactants used in cleaning products, emulsifiers, and as chemical intermediates. solubilityofthings.comsaapedia.orgontosight.ai

The reaction involves the proton transfer from the sulfonic acid group (-SO₃H) to the base. Common bases used for neutralization include inorganic hydroxides like sodium hydroxide and various amines, such as triethanolamine (B1662121) (TEA) and isopropylamine. nih.govcir-safety.org For instance, the reaction with sodium hydroxide yields sodium decylbenzenesulfonate, a common component in detergents. cir-safety.org Similarly, neutralization with amines like triethanolamine or monoisopropanolamine (MIPA) produces amine salts that are also used as surfactant cleansing agents. nih.govcir-safety.org

The choice of the neutralizing base is critical as it dictates the properties and final application of the resulting salt. Basic salts of alkylbenzene sulfonates are generally soluble in water, creating solutions with a pH greater than 7.0. nih.gov These salts are effective as cleansing agents, foaming agents, wetting agents, and emulsifiers in various household and industrial formulations. saapedia.org

Table 1: Examples of Neutralization Reactions for this compound

| Base | Resulting Salt Name | Typical Application |

| Sodium Hydroxide | Sodium 4-Decylbenzenesulfonate | Detergents, Cleansing Agents |

| Triethanolamine (TEA) | Triethanolamine 4-Decylbenzenesulfonate | Cleansing Agents, Emulsifiers |

| Isopropylamine | Isopropylamine 4-Decylbenzenesulfonate | Surfactants in Cosmetic Formulations |

| Diethanolamine (DEA) | Diethanolamine 4-Decylbenzenesulfonate | Surfactant - Cleansing Agents |

| Monoisopropanolamine (MIPA) | Monoisopropanolamine 4-Decylbenzenesulfonate | Surfactant - Cleansing Agents |

Green Chemistry Approaches in this compound Synthesis

In line with the increasing demand for sustainable industrial processes, green chemistry principles are being applied to the synthesis of this compound to minimize environmental impact and improve efficiency. mdpi.com The core tenets of green chemistry focus on reducing waste, using less hazardous chemicals, improving energy efficiency, and designing products that degrade after use. acs.org

Traditional synthesis often involves potent sulfonating agents like oleum, which can generate significant acidic waste. Green approaches seek to replace or optimize these methods. One prominent green alternative is the use of mechanochemical synthesis. This solvent-free method involves the high-speed ball milling of decylbenzene with reagents like sodium bisulfate (NaHSO₄·H₂O) and phosphorus pentoxide, offering a more environmentally friendly route with reduced waste streams. While yields may be more moderate compared to traditional methods, the elimination of volatile organic compounds as solvents is a significant advantage.

The design of the molecule itself aligns with green chemistry principles. The use of a linear decyl chain, as opposed to a branched one, is a deliberate choice that enhances the biodegradability of the final surfactant product, reducing its persistence in the environment. acs.org This focus on designing for degradation is a critical aspect of creating safer and more sustainable chemical products. acs.org

Table 2: Comparison of Synthetic Approaches for this compound

| Method | Key Reagents | Conditions | Green Chemistry Advantages |

| Traditional Sulfonation | Decylbenzene, Oleum/Concentrated H₂SO₄ | 60–80°C, Batch Reactor | High yields. |

| Continuous Flow | 4-Decylbenzene, Sulfur Trioxide | 30-60°C, Falling Film Reactor | Improved temperature control, enhanced safety, high efficiency. saapedia.org |

| Mechanochemical | Decylbenzene, Sodium Bisulfate, P₂O₅ | High-Speed Ball Milling, Solvent-Free | Eliminates volatile organic solvents, energy-efficient. |

| Catalytic (Aqueous) | Aldehydes, Anilines, Decylbenzenesulfonic acid, Iodine | Water, 20°C | Use of water as a green solvent, ambient temperature. chemicalbook.com |

Catalytic Applications and Reaction Mechanisms of 4 Decylbenzenesulfonic Acid

4-Decylbenzenesulfonic Acid as a Brønsted Acid Catalyst

A Brønsted acid is a chemical species that donates a proton (H⁺) to a reactant. catalysis.blog this compound functions as a potent Brønsted acid catalyst due to the presence of the sulfonic acid (-SO₃H) group attached to its benzene (B151609) ring. ontosight.aigokemi.com This group readily donates its acidic proton, initiating a wide range of acid-catalyzed chemical transformations. Its long alkyl chain, while not directly involved in proton donation, influences its solubility and physical properties, making it soluble in less polar organic media where catalysts like sulfuric acid are not. researchgate.net

In acid-catalyzed organic reactions, the initial and crucial step is the protonation of a substrate by the Brønsted acid catalyst. catalysis.blogmasterorganicchemistry.com For instance, in an esterification reaction, the this compound protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule. masterorganicchemistry.com This sequence of protonation, nucleophilic attack, and subsequent dehydration (loss of a water molecule) is a common mechanistic pathway for many reactions catalyzed by Brønsted acids, including esterification, hydration of alkenes, and dehydration of alcohols. gokemi.comlibretexts.org The catalyst is regenerated at the end of the reaction cycle, ready to protonate another substrate molecule. masterorganicchemistry.com

This compound and its close structural analog, dodecylbenzenesulfonic acid (DBSA), have been extensively investigated as catalysts for esterification and transesterification reactions, which are fundamental to biodiesel production. researchgate.netresearchgate.net Biodiesel, composed of fatty acid methyl esters (FAMEs), is produced by reacting triglycerides or free fatty acids (FFAs) with an alcohol, typically methanol. mdpi.comdergipark.org.tr

The amphiphilic nature of this compound is a significant advantage in this process. researchgate.net It can effectively catalyze the reaction between the nonpolar oil/fatty acid phase and the polar alcohol phase. Studies have shown that the catalytic activity of alkylbenzenesulfonic acids in esterification increases with the hydrophobicity of the catalyst; DBSA, for example, shows a significantly higher reaction rate compared to less hydrophobic acids like p-toluenesulfonic acid and sulfuric acid. researchgate.net This allows for high conversion yields under relatively mild conditions. researchgate.net For example, using DBSA as a catalyst for the esterification of oleic acid with methanol, high conversions can be achieved at moderate temperatures. researchgate.net

Below is a table summarizing typical reaction conditions and outcomes for biodiesel production using an alkylbenzenesulfonic acid catalyst.

| Feedstock | Catalyst | Molar Ratio (Methanol:Oil/Acid) | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Oleic Acid | Dodecylbenzenesulfonic Acid | 6:1 | 5 | 60 | 8 | >95 | researchgate.net |

| Chlorella sp. oil | Dodecylbenzenesulfonic Acid | 30:1 | 11 | 100 | 0.5 | 99 | researchgate.net |

| Soybean Oil | Sulfuric Acid | 6:1 | 3 | 60 | 96 | 95.1 | biodieseleducation.org |

This table presents data for dodecylbenzenesulfonic acid and sulfuric acid to illustrate the effectiveness in similar reactions.

Recent research has demonstrated that Brønsted acids can act as co-catalysts in photochemical reactions, such as photosensitized cycloadditions. ibs.re.krresearchgate.net The mechanism involves the Brønsted acid accelerating the rate of triplet energy transfer from an excited-state photosensitizer to the substrate. researchgate.net

Heterogeneous and Homogeneous Catalysis Studies Involving this compound

Catalysis can be classified as either homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where the catalyst is in a different phase. libretexts.org

This compound typically functions as a homogeneous catalyst . researchgate.net Being an organic-soluble acid, it dissolves in the reaction mixture, particularly in nonpolar or mixed-phase systems like those found in biodiesel production. solubilityofthings.comresearchgate.net Its unique role as a surfactant-catalyst allows it to create micro-emulsions or act at the liquid-liquid interface, facilitating reactions between immiscible substances. This is a key advantage over mineral acids which may have poor solubility in organic reactants. researchgate.net

While this compound itself is used in homogeneous systems, the broader field includes the development of heterogeneous solid acid catalysts for similar reactions. mdpi.com These often involve sulfonating a solid support, such as carbon or silica (B1680970), to create a catalyst that can be easily separated from the reaction products. mdpi.com The principle remains the same—utilizing the Brønsted acidity of the sulfonic acid group—but in a solid, reusable form.

Catalyst Performance and Selectivity Studies

The performance of this compound as a catalyst is notable for its high efficiency, particularly in esterification reactions. Its performance is superior to traditional mineral acids and other sulfonic acids with shorter alkyl chains under certain conditions. researchgate.net

Key performance highlights include:

High Activity: The hydrophobic decyl group enhances its solubility in the oil phase, leading to higher reaction rates compared to catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA) in biodiesel synthesis. researchgate.net

Mild Reaction Conditions: High conversions can often be achieved at lower temperatures and pressures, reducing energy costs. researchgate.net

Water Tolerance: Unlike some catalysts that are severely inhibited by water, dodecylbenzenesulfonic acid has been shown to be a highly active esterification catalyst even in the presence of excess water. researchgate.net However, its effectiveness in transesterification can be negatively impacted by water. researchgate.net

Selectivity, the ability of a catalyst to favor the formation of a specific product over others, is also a critical factor. In the context of biodiesel production, this compound effectively catalyzes both the esterification of free fatty acids and the transesterification of triglycerides, which is advantageous when using low-cost feedstocks that contain a mixture of both. researchgate.net

Recovery and Reusability of this compound in Catalytic Systems

A significant challenge associated with using this compound as a homogeneous catalyst is its recovery and reuse. Because it is dissolved in the reaction mixture, separating it from the products and unreacted starting materials can be difficult and costly. mdpi.com

The surfactant properties of the catalyst, while beneficial for the reaction rate, can lead to the formation of stable emulsions, further complicating the separation process. researchgate.net This drawback is a major consideration for industrial-scale applications, where catalyst reusability is crucial for economic viability. The difficulty in recovery often means the catalyst is consumed in the process or requires extensive purification steps, which contrasts with heterogeneous catalysts that can be simply filtered out and reused.

Advanced Analytical Techniques for Characterization and Detection of 4 Decylbenzenesulfonic Acid

Chromatographic Methodologies

Chromatography is the cornerstone for the analysis of 4-decylbenzenesulfonic acid and related linear alkylbenzene sulfonates (LAS). The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as quantification, identification, or impurity profiling.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preeminent technique for the analysis of this compound. This is due to the compound's polarity and low volatility, which make it ideally suited for LC separation and ionization via techniques like electrospray ionization (ESI). LC-MS offers high sensitivity and selectivity, enabling the determination of trace levels of LAS in environmental samples such as water and soil. nih.govresearchgate.netshimadzu.com

Method development often involves reversed-phase chromatography, utilizing C18 or specialized polymer-based columns. sielc.comshodex.com The mobile phase typically consists of an aqueous component with an organic modifier like acetonitrile or methanol, often with additives such as ammonium acetate or formic acid to improve peak shape and ionization efficiency. nih.govshimadzu.comsielc.com The use of a simple mobile phase with a low salt concentration is advantageous as it prevents salt deposition at the entrance of the mass spectrometric detector. nih.gov For trace analysis, online solid-phase extraction (SPE) can be coupled with the LC-MS/MS system to automate sample preparation, reduce matrix effects, and achieve detection limits at the parts-per-billion (ppb) level. shimadzu.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase / Column | Polymer-based RSpak DE-213 shodex.com | Shim-pack XR-ODSII (C18) shimadzu.com | Newcrom R1 (Reversed-Phase) sielc.com |

| Mobile Phase | Isocratic: 55% Acetonitrile / 45% (50 mM HCOONH4 + 0.1% HCOOH aq.) shodex.com | Gradient: (A) 50 mM Ammonium formate + 0.1% Formic acid; (B) Acetonitrile shimadzu.com | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com |

| Flow Rate | 0.2 mL/min shimadzu.comshodex.com | 0.2 mL/min shimadzu.com | Not Specified |

| Detector | ESI-MS (MRM Negative) shodex.com | Triple Quadrupole MS (LCMS-8040) shimadzu.com | Mass Spectrometry sielc.com |

| Column Temperature | 40 °C shimadzu.comshodex.com | 40 °C shimadzu.com | Not Specified |

Ultra-High Performance Liquid Chromatography (UHPLC), which employs columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over conventional HPLC for the analysis of this compound. The primary benefits are increased resolution, higher sensitivity, and substantially shorter analysis times. nih.gov This allows for improved separation of this compound from its isomers and from other components in complex mixtures. The use of columns with smaller 3 µm particles is also available for fast UPLC applications. sielc.com The addition of modifiers like phosphoric acid or, for MS compatibility, formic acid to the mobile phase can enhance the peak shapes of acidic compounds like this compound. sielc.comnih.gov

Pairing liquid chromatography with High-Resolution Mass Spectrometry (HRMS), using analyzers such as Orbitrap (e.g., Q Exactive or LTQ Orbitrap XL) or Time-of-Flight (TOF), provides highly accurate mass measurements. researchgate.netnih.gov This capability is invaluable for the confident identification of this compound, as it allows for the determination of its elemental composition from its exact mass. For the [M-H]⁻ ion of an isomer, a precursor m/z of 297.1521 has been observed. nih.gov HRMS is particularly powerful in non-targeted screening studies to tentatively identify unknown compounds in complex samples, such as co-formulants in pesticide products. researchgate.net Tandem mass spectrometry (MS/MS) on HRMS instruments fragments the parent ion and the resulting high-resolution fragment masses provide detailed structural information, aiding in the differentiation of isomers. nih.gov Common fragments observed for alkylbenzene sulfonates include the radical sulfate anion (SO₃⁻) at m/z 79.9574 and an ion corresponding to the ethylene-substituted benzenesulfonate (B1194179) ion at m/z 183.0121. researchgate.net

| Parameter | Value |

|---|---|

| Instrument | Q Exactive Orbitrap Thermo Scientific |

| Ionization Mode | ESI Negative |

| Precursor Adduct | [M-H]⁻ |

| Precursor m/z | 297.1521 |

| Fragmentation Mode | HCD (Higher-Energy Collisional Dissociation) |

| Key Fragment Ions (m/z) | 183.0114, 119.0504, 79.9565 |

Extracted Ion Chromatogram (EIC) analysis is a fundamental data processing technique in LC-MS used to selectively visualize a compound of interest. researchgate.net By plotting the intensity of a specific mass-to-charge ratio (m/z) over time, the chromatogram for this compound can be isolated from the total ion chromatogram (TIC), which contains signals from all co-eluting compounds. This is essential for detecting the compound in complex matrices where it may not be visible in the TIC. researchgate.net The EIC for the deprotonated molecule [M-H]⁻ of this compound would be generated by monitoring its specific m/z of approximately 297.153. nih.gov This technique is crucial for confirming the presence of the analyte and for accurate quantification, as it filters out background noise and interferences. chemrxiv.org

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its high polarity and extremely low volatility. colostate.edu GC-MS analysis is reserved for volatile and thermally stable compounds. Therefore, to analyze sulfonic acids using this technique, a chemical modification step known as derivatization is mandatory. colostate.edumdpi.com

Derivatization converts the polar sulfonic acid group into a less polar, more volatile, and more thermally stable functional group. Common methods for acidic compounds include silylation or alkylation. mdpi.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the sulfonic acid with a trimethylsilyl (TMS) group. mdpi.comnih.gov Another approach is esterification, for example, methylation using reagents like boron trifluoride (BF₃) in methanol, to form a methyl sulfonate ester. researchgate.netmdpi.com Once derivatized, the resulting volatile compound can be separated on a standard GC column and detected by MS. This approach, however, adds complexity to sample preparation and requires careful optimization.

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be applied for the separation of surfactants. While specific HPTLC methods for this compound are not extensively detailed in recent literature, the principles of the technique are applicable. For separation, a silica (B1680970) gel HPTLC plate would likely be used as the stationary phase due to the polar nature of the sulfonic acid group.

The mobile phase would consist of a mixture of solvents, likely a polar system, optimized to achieve separation from other components in the sample. After development, the plate is dried, and the separated compounds are visualized. As this compound contains a benzene (B151609) ring, it is UV-active, allowing for detection under UV light (typically at 254 nm). Densitometry can then be used for quantification by measuring the absorbance of the spot corresponding to the analyte. HPTLC offers advantages of high sample throughput, as multiple samples can be run simultaneously on the same plate, and low solvent consumption.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. These techniques provide detailed information about the compound's functional groups and molecular weight, confirming its identity.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the ATR-FTIR spectrum is characterized by specific absorption bands that correspond to its constituent parts: the sulfonic acid group, the aromatic benzene ring, and the decyl alkyl chain.

The sulfonic acid group (-SO₃H) gives rise to several distinct peaks. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. libretexts.org The stretching of the S-O single bond is found around 1028 cm⁻¹, while the C-S bond stretch appears at approximately 620 cm⁻¹. rsc.org The presence of the hydroxyl (-OH) group in the sulfonic acid moiety is confirmed by a broad absorption band.

The aromatic nature of the compound is evidenced by C=C stretching vibrations within the benzene ring, which appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is typically observed just above 3000 cm⁻¹. The long aliphatic decyl chain produces strong, sharp peaks corresponding to the asymmetric and symmetric stretching of C-H bonds in its methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, which are found in the 2950-2850 cm⁻¹ range. researchgate.net

Table 1: Characteristic ATR-FTIR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1350–1300 |

| S=O Symmetric Stretch | 1160–1120 | |

| S-O Stretch | ~1028 | |

| C-S Stretch | ~620 | |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| C-H Stretch | >3000 |

Mass spectrometry (MS) provides critical information regarding the molecular weight and fragmentation pattern of a compound. For this compound, analysis is often performed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), typically in negative ion mode.

In full-scan mass spectrometry, this compound is detected as its deprotonated molecule, [M-H]⁻. The exact mass of this ion is 297.15299 m/z. nih.gov This precursor ion can be subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which aids in structural confirmation.

A common fragmentation pathway for linear alkylbenzene sulfonates involves the cleavage of the alkyl chain. researchgate.net One of the most prominent fragments observed in the MS/MS spectrum of this compound is the ethylene-substituted benzenesulfonate ion at m/z 183. nih.govresearchgate.net This ion results from a specific cleavage of the decyl chain. Further fragmentation of the m/z 183 ion can lead to the loss of sulfur dioxide (SO₂), producing an ethylene-substituted phenoxide ion at m/z 119. researchgate.net Another characteristic fragment corresponds to the sulfate radical anion (SO₃•⁻) at m/z 79.9574. researchgate.net These experimental fragments are consistent with theoretical fragmentation models. researchgate.net

Table 2: Key Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Ion Formula/Structure | Description |

|---|---|---|

| 297.153 | [C₁₆H₂₅O₃S]⁻ | Deprotonated molecule ([M-H]⁻) |

| 183.01 | [C₈H₇O₃S]⁻ | Ethylene-substituted benzenesulfonate ion |

| 119.05 | [C₈H₇O]⁻ | Ethylene-substituted phenoxide ion |

Sample Preparation Strategies for Complex Matrices

The analysis of this compound in complex environmental or biological samples often requires an effective sample preparation step to remove interferences and concentrate the analyte.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, rapid, and sensitive sample preparation technique suitable for the extraction of volatile and semi-volatile organic compounds from various matrices. uc.eduresearchgate.net The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.

For semi-volatile compounds like this compound, the efficiency of HS-SPME is highly dependent on optimizing several parameters, including the choice of fiber coating, extraction temperature, and extraction time. nih.gov Fibers with mixed-phase coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often chosen for their ability to extract a wide range of analytes. nih.gov Increasing the sample temperature enhances the volatility of the analyte, facilitating its transfer to the headspace for extraction. After extraction, the fiber is transferred to the injector of a gas chromatograph, where the analyte is thermally desorbed for analysis. scielo.brunicam.it

The "dilute and shoot" approach is a straightforward and high-throughput sample preparation method, particularly for liquid samples analyzed by LC-MS. researchgate.net This technique involves simply diluting the sample with an appropriate solvent before direct injection into the analytical instrument. The primary advantages of this method are its speed, simplicity, and minimal sample manipulation, which reduces the potential for analyte loss.

This approach is effective when the concentration of the analyte is high enough to be detected after dilution and when the instrument, such as a high-resolution mass spectrometer, can selectively detect the target compound amidst matrix components. While it does not remove matrix interferences, the dilution step can mitigate matrix effects that might otherwise suppress the analyte signal in the mass spectrometer.

Due to its high polarity and low volatility, this compound is not suitable for direct analysis by gas chromatography (GC). colostate.edulibretexts.org Derivatization is a chemical modification process used to convert the analyte into a more volatile and thermally stable form. libretexts.orggcms.cz This process is essential for enabling the GC analysis of sulfonic acids.

The most common derivatization strategy for acids is alkylation, specifically esterification. colostate.edulibretexts.orggcms.cz The active hydrogen of the sulfonic acid group is replaced with an alkyl group, forming a sulfonate ester. For example, this compound can be reacted with a methylating agent, such as diazomethane (B1218177) or trimethyloxonium tetrafluoroborate, to form its methyl ester, methyl 4-decylbenzenesulfonate. colostate.eduosti.gov This derivative is significantly more volatile and less polar, allowing for excellent separation and detection by GC-MS. Other alkylation methods, such as using tetrabutylammonium hydroxide (B78521) (TBAH) for on-column derivatization, can also be employed. researchgate.net

Application in Suspect Screening and Non-Targeted Analysis

The detection and identification of this compound, a member of the linear alkylbenzene sulfonate (LAS) family, in complex environmental and commercial matrices are increasingly reliant on advanced analytical workflows such as suspect and non-targeted screening. These methodologies, predominantly employing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), offer a powerful alternative to traditional targeted analyses, which are limited to a predefined list of compounds. Suspect and non-targeted screening approaches are pivotal in broadening the scope of chemical monitoring, enabling the discovery of previously unmonitored or unexpected substances like specific LAS isomers.

In a typical suspect screening workflow, a comprehensive list of potential contaminants, known as a suspect list, is compiled from various sources, including scientific literature, chemical databases, and regulatory information. The acquired HRMS data from a sample is then systematically interrogated for the presence of ions corresponding to the exact masses of the compounds on the suspect list. When a potential match is found, further confirmation is pursued by comparing the fragmentation pattern (MS/MS spectrum) of the detected ion with either experimental spectra from a reference standard or theoretical spectra generated from in-silico fragmentation models.

Non-targeted analysis, on the other hand, is a more exploratory approach that aims to identify all detectable chemical features in a sample without any a priori assumptions. This is particularly useful for identifying novel transformation products, metabolites, or, as in the case of this compound, specific isomers within a complex mixture of homologues. The identification process in non-targeted screening is more challenging and often results in a tentative identification based on the accurate mass, isotopic pattern, and fragmentation spectrum.

A practical application of these techniques was demonstrated in the analysis of plant protection products. In one study, a non-targeted screening approach using liquid chromatography coupled to a Q-Orbitrap high-resolution mass spectrometer (LC-Q-Orbitrap-HRMS) was employed to characterize the composition of a commercial formulation. This analysis tentatively identified the presence of this compound. The identification was based on its accurate mass, retention time, and the correlation between its experimental and theoretical mass spectra. researchgate.netresearchgate.net

The following table summarizes the characteristic parameters that facilitated the tentative identification of this compound in this study:

| Parameter | Value | Reference |

| Retention Time (min) | 16.76 | researchgate.net |

| Experimental m/z | 297.15299 | nih.gov |

| Theoretical m/z | 297.15281 | |

| Mass Error (ppm) | 0.61 | |

| Molecular Formula | C16H25O3S |

This interactive data table provides a summary of the key parameters used for the tentative identification of this compound in a non-targeted screening analysis.

The successful tentative identification of this compound underscores the utility of suspect and non-targeted screening in characterizing complex chemical mixtures. These advanced analytical strategies are indispensable for expanding our knowledge of the environmental occurrence and fate of specific isomers of widely used chemicals like linear alkylbenzene sulfonates, which might otherwise be overlooked in conventional targeted monitoring programs.

Interactions and Behavior of 4 Decylbenzenesulfonic Acid in Complex Chemical Systems

Studies in Polymer-Surfactant Systems

The combination of polymers and surfactants like 4-decylbenzenesulfonic acid can lead to the formation of highly ordered supramolecular structures. These interactions are driven by a delicate balance of forces, including hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Formation of Mesomorphic Structures

Research has shown that hydrogen bonding interactions can be sufficiently strong to induce the formation of mesomorphic, or liquid crystalline, structures in mixtures of flexible polymers and non-mesogenic surfactants. researchgate.net In systems combining poly(4-vinyl pyridine) (P4VP) with phenolic surfactants, which are structurally analogous to the interaction between P4VP and an acidic surfactant like this compound, well-defined lamellar structures are formed. researchgate.netaalto.fi

These structures consist of alternating layers of the polymer and the surfactant. The long period of this lamellar structure, which represents the thickness of one polymer-surfactant bilayer, is a key parameter. Unlike in polyelectrolyte-surfactant complexes where the long period typically increases with surfactant concentration, in these hydrogen-bonded systems, the long period has been observed to decrease as the number of surfactant molecules per polymer repeat unit increases. researchgate.netaalto.fi This decrease is attributed primarily to the reduction in the thickness of the polymer layer as it becomes more stretched and flattened upon complexation. researchgate.net

Upon cooling, a structural transformation can occur due to the crystallization of the alkyl side chains of the surfactant molecules, leading to a sudden change in the lamellar spacing. aalto.fi

Table 1: Structural Characteristics of Polymer-Surfactant Mesomorphic Structures

| Parameter | Observation in P4VP-Surfactant Systems | Rationale/Mechanism |

| Structure Type | Lamellar | Alternating layers of polymer and surfactant. researchgate.netaalto.fi |

| Driving Force | Hydrogen Bonding | Strong, specific interactions between the polymer and surfactant headgroups. researchgate.netaalto.fi |

| Long Period (Lp) | Decreases as surfactant concentration (x) increases, following Lp ∝ x⁻¹. researchgate.net | The reduction is primarily due to the thinning of the polymer layer upon complexation. researchgate.net |

| Thermal Effects | Gradual increase in Lp upon cooling, followed by a sudden decrease upon alkyl chain crystallization. aalto.fi | Changes in molecular packing and ordering with temperature. aalto.fi |

Investigation of Critical Interaction Strengths and Adsorption Phenomena

The formation of stable polymer-surfactant complexes does not occur under all conditions; a certain threshold of interaction strength is required. core.ac.ukresearchgate.net This critical interaction strength is the minimum energy of attraction needed to overcome the entropic penalties associated with localizing the surfactant on the polymer chain. For surfactants binding to polymers in solution, this onset of interaction is often marked by the critical aggregation concentration (CAC). The CAC is the surfactant concentration at which the surfactant molecules begin to form micelle-like aggregates along the polymer chain, and it is typically lower than the critical micelle concentration (CMC) of the free surfactant. mdpi.comjcsp.org.pk

The binding process is governed by a balance of forces:

Electrostatic Interactions: These are dominant when the polymer and surfactant are oppositely charged. mdpi.com

Hydrophobic Interactions: The nonpolar alkyl tail of this compound is driven out of the aqueous environment to associate with the polymer backbone or other surfactant tails. mdpi.com

When considering adsorption from a solution containing both polymer and surfactant onto a solid surface, competitive adsorption can occur. wur.nl The relative affinity of the polymer and the surfactant for the surface dictates which component adsorbs preferentially, potentially leading to complex multilayer structures or the displacement of one species by the other. wur.nl

Protonation and Polyelectrolyte Formation in Polymeric Systems

This compound is a strong acid, while polymers like poly(4-vinyl pyridine) (P4VP) are weak bases. When mixed, a proton transfer reaction occurs from the sulfonic acid group (-SO₃H) of the surfactant to the nitrogen atom on the pyridine (B92270) ring of the polymer. This acid-base reaction results in the formation of an ion pair: the pyridinium (B92312) cation on the polymer and the sulfonate anion of the surfactant.

Interactions with Solid-Liquid and Liquid-Gas Interfaces

As a surfactant, this compound is highly active at interfaces, where it plays a crucial role in modifying surface properties and stabilizing multiphase systems like emulsions and foams.

Adsorption Behavior and Surface Charge Density Studies

The adsorption of this compound at a solid-liquid interface is a multi-stage process that strongly depends on the surfactant concentration and the surface chemistry of the solid. columbia.edu At very low concentrations, individual surfactant anions (monomers) adsorb onto positively charged surfaces primarily through electrostatic attraction. columbia.edu

As the concentration increases, a critical point is reached where the adsorbed monomers begin to associate via hydrophobic interactions between their decyl tails. This leads to the formation of surface aggregates, often called hemimicelles. columbia.eduacs.orgresearchgate.net This cooperative adsorption process results in a sharp increase in the amount of surfactant at the surface. researchgate.net Studies on the adsorption of 4-alkylbenzenesulfonates at the aluminum oxide/water interface have explored the transition from hemimicelles to more complete bilayer structures (admicelles). acs.org

The adsorption of these anionic surfactants profoundly affects the surface charge density of the substrate. acs.org Initially, adsorption onto a positively charged surface leads to charge neutralization. Further adsorption can lead to charge reversal, where the surface, now covered with a layer of anionic surfactant, acquires a net negative charge. tau.ac.il This charge inversion is a key phenomenon in many applications, as it can be used to control the wetting and adhesive properties of a surface. The adsorption process is also sensitive to pH and the presence of other ions in the solution, which can either compete for surface sites or mediate the interaction between the surfactant and the surface. researchgate.netdiva-portal.org

Table 2: Regimes of Surfactant Adsorption at a Solid-Liquid Interface

| Adsorption Regime | Surfactant Concentration | Primary Interaction | Surface Aggregate Structure |

| Region I | Low, below CAC | Electrostatic attraction between monomers and oppositely charged surface. columbia.edu | Isolated adsorbed monomers. columbia.edu |

| Region II | Intermediate | Lateral hydrophobic interactions between alkyl tails become significant. columbia.edu | Hemimicelle formation. columbia.eduacs.orgresearchgate.net |

| Region III | High, approaching CMC | Saturation of surface aggregates. | Admicelle (bilayer) formation. acs.org |

| Region IV | Above CMC | Adsorption density remains relatively constant. researchgate.net | Micelles exist in bulk solution; adsorption is from monomers. researchgate.net |

Role in Emulsion and Foam Stabilization Mechanisms

This compound, like other surfactants, is effective at stabilizing emulsions (liquid-liquid dispersions) and foams (gas-liquid dispersions). Its ability to stabilize these systems stems from its amphiphilic nature, allowing it to adsorb at the oil-water or air-water interface.

The primary stabilization mechanism is often the Gibbs-Marangoni effect. tainstruments.com When an interface, such as the film of a foam bubble, is stretched, the local surface concentration of the surfactant decreases, causing an increase in surface tension in that area. This gradient in surface tension generates a flow of liquid from regions of low surface tension (higher surfactant concentration) to the stretched region of high surface tension. This flow of liquid helps to heal the thinned spot, thus preventing the film from rupturing and the foam or emulsion from coalescing. tainstruments.com

Role as a Co-formulant in Advanced Chemical Formulations

Characterization in Plant Protection Products (PPPs)

This compound is a significant co-formulant utilized in the formulation of various Plant Protection Products (PPPs). Its primary role in these advanced agricultural formulations is that of an anionic surfactant. peerj.com The inherent amphiphilic nature of the molecule, which features a hydrophobic decyl chain and a hydrophilic benzenesulfonic acid group, allows it to modify the surface properties of liquids. This characteristic is crucial for enhancing the efficacy of the active ingredients in PPPs. The functions of this compound as a co-formulant include reducing surface tension, which allows for better spreading and coverage of the pesticide on plant surfaces, and acting as an emulsifier to create stable mixtures of otherwise immiscible components in the formulation. peerj.com

The identification of this compound in commercial PPPs has been the subject of several analytical studies. These investigations often employ advanced analytical techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS). researchgate.netunlv.edu In a number of studies, this compound has been tentatively identified in a range of PPP formulations. For instance, one study reported its detection in four distinct PPPs. researchgate.netrsc.org Another investigation identified its salt, sodium 4-decylbenzenesulfonate, in five different PPPs, which included three emulsifiable concentrate (EC) formulations, one suspension concentrate (SC), and one ZC formulation (a mixed formulation of CS and SC). unlv.eduusgs.gov

The detection of this compound is often performed in negative ionization mode during mass spectrometry analysis. researchgate.net The tentative nature of these identifications is frequently due to the lack of commercially available analytical standards for confirmation. researchgate.net The following table summarizes the findings from a study where this compound was tentatively identified in several plant protection products.

| Plant Protection Product | Formulation Type | Status of Identification | Analytical Method |

| IMPACT EVO | Not Specified | Tentatively Identified | UHPLC-Q-Orbitrap-MS |

| MASSOCUR 12.5 EC | EC | Tentatively Identified | UHPLC-Q-Orbitrap-MS |

| LATINO | EC | Tentatively Identified | UHPLC-Q-Orbitrap-MS |

| Other Unnamed PPPs | Not Specified | Tentatively Identified | UHPLC-Q-Orbitrap-MS |

Data sourced from studies on the characterization of co-formulants in PPPs. researchgate.netrsc.org

An extracted ion chromatogram from a commercial PPP named 'IMPACT EVO' has been published, providing evidence for the presence of this compound in this product. researchgate.net The continued research into the composition of PPPs is vital for a comprehensive understanding of all the chemical entities present in these widely used agricultural products.

Identification in Produced Water Characterization

Produced water is a significant byproduct of oil and gas extraction, and its complex composition is a subject of environmental and operational concern. This water can contain a mixture of organic and inorganic compounds, including those intentionally introduced during the extraction process, such as surfactants. Linear alkylbenzene sulfonates (LAS), the class of compounds to which this compound belongs, are known to be used in various industrial applications, including as detergents and emulsifiers. wikipedia.org

While numerous studies have characterized the organic constituents of produced water, identifying compounds such as aromatic hydrocarbons, phenols, and various organic acids, the specific identification of this compound has not been explicitly reported in the reviewed scientific literature. peerj.comresearchgate.net General analytical methods for anionic surfactants, such as the methylene (B1212753) blue active substances (MBAS) assay, can indicate the presence of LAS in water samples but are not specific for individual compounds. usgs.gov Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to identify a wide array of organic compounds in produced water. peerj.comshimadzu.com However, comprehensive screenings of produced water have not yet detailed the presence of this compound.

The following table presents a general overview of the classes of organic compounds commonly identified in produced water, although it is important to note the absence of specific data for this compound.

| Class of Organic Compound | Examples | Typical Analytical Method |

| Aromatic Hydrocarbons | Benzene (B151609), Toluene, Ethylbenzene, Xylenes (BTEX) | GC-MS |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Phenanthrene | GC-MS, LC-MS |

| Phenolic Compounds | Phenol, Alkylphenols | GC-MS, LC-MS |

| Organic Acids | Acetic acid, Propanoic acid | Ion Chromatography, GC-MS |

This table represents a generalized summary of compounds found in produced water and does not imply the presence of this compound.

Given the use of surfactants in the oil and gas industry, it is plausible that LAS, including this compound, could be present in produced water. However, dedicated studies focusing on its identification and quantification in this matrix are required to confirm its presence and concentration.

Self-Assembly and Aggregation Phenomena in Aqueous and Non-Aqueous Media

The molecular structure of this compound, with its distinct hydrophilic sulfonic acid head and a long hydrophobic decyl tail, makes it an amphiphilic molecule. solubilityofthings.com This dual character drives its tendency to self-assemble and form aggregates in both aqueous and non-aqueous environments. This behavior is fundamental to its function as a surfactant in various applications.

In aqueous solutions, when the concentration of this compound reaches a certain threshold, known as the critical micelle concentration (CMC), the molecules begin to aggregate into organized structures called micelles. In these micelles, the hydrophobic decyl tails are sequestered in the core, away from the water, while the hydrophilic sulfonic acid heads form the outer surface, interacting with the surrounding water molecules. The formation of micelles is a thermodynamically favorable process that minimizes the unfavorable interactions between the hydrophobic chains and water. The CMC for linear alkylbenzene sulfonates is influenced by the length of the alkyl chain, with longer chains generally leading to a lower CMC. industrialchemicals.gov.au

The self-assembly of benzenesulfonic acid derivatives is not limited to simple micelle formation. Depending on factors such as concentration, temperature, pH, and the presence of counterions or other solutes, more complex, ordered structures can form. These can include liquid crystal mesophases with various geometries, such as hexagonal and lamellar phases. rsc.org For instance, wedge-shaped dendrons based on benzenesulfonic acid have been shown to form ordered and disordered columnar hexagonal mesophases. rsc.org

In non-aqueous media, particularly in nonpolar organic solvents, the aggregation behavior of this compound is inverted. In such environments, the molecules can form reverse micelles, where the hydrophilic sulfonic acid heads are clustered in the core, potentially encapsulating a small amount of water or other polar molecules, while the hydrophobic decyl tails extend outwards into the nonpolar solvent. The ability to form these aggregates in non-aqueous systems is crucial for applications such as the solubilization of polar substances in nonpolar media and for "water-in-oil" emulsifications.

The aggregation and self-assembly of this compound can be influenced by the nature of the counterion associated with the sulfonate group (e.g., sodium, calcium). peerj.com Different counterions can affect the packing of the surfactant molecules and the curvature of the aggregates, thus influencing the type of structure formed. acs.org

The following table summarizes the general aggregation behavior of this compound in different media.

| Medium | Type of Aggregation | Driving Force | Resulting Structures |

| Aqueous | Micellization | Hydrophobic effect | Micelles, Liquid crystal phases (hexagonal, lamellar) |

| Non-aqueous (nonpolar) | Reverse Micellization | Solvophobic interactions | Reverse micelles |

This self-assembling behavior is a key attribute of this compound, underpinning its utility as a surfactant in a wide range of chemical formulations and processes.

Environmental Distribution, Fate, and Ecotoxicological Research of 4 Decylbenzenesulfonic Acid

Occurrence and Detection in Environmental Matrices

The detection of 4-decylbenzenesulfonic acid across different environments, from aquatic systems to indoor dust, highlights its pervasive nature. Advanced analytical techniques, such as high-resolution mass spectrometry, have been crucial in identifying its presence.

Aquatic ecosystems are under increasing threat from a complex mixture of legacy and emerging contaminants. nih.gov These pollutants can persist in sediments, which act as sinks and long-term sources of contamination. nih.govscielo.br this compound has been identified as one such emerging contaminant in the sediments of sensitive aquatic environments.

A study of the Kongsfjorden and Krossfjorden in the Arctic region detected several emerging contaminants using ultra-high-performance liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer (UPLC-Q-ToF-MS). researchgate.net Among the substances identified were four major surfactants, including decylbenzenesulfonic acid. researchgate.net The presence of these compounds in a remote region like the Arctic is considered a result of long-term human activities. researchgate.net This research represents the first report on the identification of these specific surfactants in the Arctic. researchgate.net

Table 1: Detection of Surfactants in Arctic Sediment Samples

| Compound | Detected in Kongsfjorden Sediments |

|---|---|

| Decylbenzenesulfonic acid | Yes |

| Undecylbenzenesulfonic acid | Yes |

| 2-Dodecylbenzenesulfonic acid | Yes |

| Tridecylbenzenesulfonic acid | Yes |

| Bisphenol S (BPS) | Yes (quantified at ≈ 0.2 ppm) |

Data sourced from a study on emerging contaminants in Arctic sediments. researchgate.net

Indoor dust serves as a reservoir for a wide array of chemicals, including surfactants. sci-hub.seoaepublish.com Analysis of dust from different indoor micro-environments has confirmed the presence of this compound. In a study conducted in an urban area in India, dust samples were collected from photocopying centers, residential houses, classrooms, and ATM cabins. sci-hub.se Using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS), researchers identified a total of 19 compounds, including this compound, particularly in samples from ATM cabins and photocopying centers. sci-hub.se The presence of such alkylbenzene sulfonate compounds in over 70% of analyzed dust samples has been noted in other research as well. researchgate.net

Table 2: Selected Contaminants Detected in Various Indoor Micro-Environments

| Micro-Environment | Detected Compounds Included |

|---|---|

| Photocopying Centres | α–methylstyrene, Phthalic anhydride, Azelaic acid, Benzophenone, 4-decyl benzene (B151609) sulfonic acid , 2-dodecyl benzene sulfonic acid, Sodium dodecyl sulfate, Lauryl sulfonic acid |

| Residential Houses | Phthalic anhydride, Azelaic acid, Benzophenone, 2-dodecyl benzene sulfonic acid |

| Classrooms | Phthalic anhydride, Azelaic acid, Benzophenone, 2-dodecyl benzene sulfonic acid |

| ATM Cabins | α–methylstyrene, Phthalic anhydride, Azelaic acid, Benzophenone, 4-decyl benzene sulfonic acid , 2-dodecyl benzene sulfonic acid, Sodium dodecyl sulfate, Lauryl sulfonic acid |

Based on findings from LC-Q-ToF-MS analysis of indoor dust. sci-hub.se

The impact of human activity has reached even the most remote and coldest parts of the globe. Research in the Arctic has led to the detection of this compound in sediment samples from Kongsfjorden. researchgate.net This finding is significant as it indicates that emerging contaminants are being transported to and accumulating in polar regions, which are characterized by permafrost. researchgate.net The study suggests that local anthropogenic activities and meltwater from glaciers, which can release pollutants trapped in ice, are major sources of this contamination. researchgate.net

Biodegradation Pathways and Kinetics of this compound

The persistence of this compound in the environment is determined by its susceptibility to biodegradation. hibiscuspublisher.com The process of breaking down this compound involves multiple steps and is highly dependent on environmental conditions. hibiscuspublisher.comresearchgate.net

The biodegradation of linear alkylbenzene sulfonates (LAS), including this compound, is significantly more efficient under aerobic conditions compared to anaerobic ones. hibiscuspublisher.com

Aerobic Degradation: The primary pathway for aerobic biodegradation is a multi-step process initiated by microorganisms. hibiscuspublisher.com

ω-Oxidation: The process begins with the oxidation of the terminal methyl group at the far end of the alkyl chain, forming an alcohol. hibiscuspublisher.com

β-Oxidation: This alcohol is further oxidized to an aldehyde and then to a carboxylic acid. The alkyl chain is then progressively shortened by the removal of two-carbon units in a process known as β-oxidation. hibiscuspublisher.com

Desulfonation and Ring Cleavage: Once the alkyl chain is sufficiently degraded, the sulfonate group is cleaved from the benzene ring (desulfonation), followed by the microbial consumption of the aromatic ring itself. hibiscuspublisher.com The ultimate degradation products are carbon dioxide, water, and mineral salts. hibiscuspublisher.com

Anaerobic Degradation: The degradation of this compound is substantially limited under anaerobic conditions. d-nb.info While anaerobic degradation is a crucial process for many other organic chemicals, especially those that are insoluble or strongly adsorb to sediment, alkylbenzenesulfonates are largely resistant. d-nb.infoecetoc.org Studies have shown no significant degradation of the carbon skeleton or evidence of desulfonation of alkylbenzenesulfonates in the absence of oxygen. d-nb.info Anaerobic degradation of complex aromatic compounds typically requires different strategies, often involving an initial reductive attack, which appears to be ineffective for this class of surfactants. nih.gov For some complex sulfonated compounds, a sequential process is necessary, where anaerobic conditions first reduce a part of the molecule (like an azo group), and subsequent aerobic conditions are required to degrade the resulting aromatic amines. wur.nl

Environmental factors play a critical role in the rate and extent of this compound biodegradation.

Temperature: Temperature has a decisive effect on the degradation rate of LAS. researchgate.net Studies using die-away tests in seawater have demonstrated a strong correlation between temperature and biodegradation efficiency. researchgate.net At warmer temperatures, representative of summer conditions (20-25°C), degradation of LAS can exceed 90% in under 10 days. researchgate.net In contrast, at temperatures below 10°C, degradation is minimal. researchgate.net This explains observations of higher LAS concentrations in winter and lower concentrations in summer, as the transformation is faster at higher temperatures. researchgate.net

Table 3: Effect of Temperature on LAS Biodegradation

| Temperature | Biodegradation Level | Time Frame |

|---|---|---|

| 20-25 °C | > 90% | < 10 days |

| < 10 °C | Scarcely any degradation | > 21 days |

Results from a river die-away test adaptation for seawater. researchgate.net

pH: The pH of the environment can also influence degradation rates, particularly in photocatalytic degradation processes. researchgate.netcir-safety.org While not a direct biodegradation mechanism, photocatalysis involves the generation of highly reactive hydroxyl radicals that break down organic pollutants. The pH of the solution can affect the surface charge of the catalyst (e.g., titanium dioxide) and the formation of these radicals. researchgate.netcir-safety.org Studies on related sulfonamide compounds have shown that the pH of the solution significantly affects the photocatalytic degradation rate in both acidic and alkaline environments, which in turn influences the types of degradation byproducts formed. nih.gov For LAS, changes in pH caused by the addition of various anions have been shown to alter degradation rates by influencing the active sites on the catalyst. researchgate.net

Bioaccumulation Potential Studies

The bioaccumulation potential of this compound, a member of the linear alkylbenzene sulfonate (LAS) group, has been the subject of various scientific investigations. These studies are crucial for understanding the environmental fate and potential impact of this compound on aquatic ecosystems. The primary metric used to quantify bioaccumulation is the Bioconcentration Factor (BCF), which is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding water at steady state.

Research indicates that LAS, including this compound, generally exhibit a low potential for bioaccumulation in aquatic organisms. industrialchemicals.gov.au Bioconcentration tests performed in accordance with OECD Guideline 305 on discrete LAS chemicals with alkyl chain lengths from C10 to C13 have yielded BCF values ranging from 2 to 987 L/kg in fathead minnows (Pimephales promelas). industrialchemicals.gov.au Specifically, LAS analogues with C10-C12 alkyl chains showed BCF values below 211 L/kg. industrialchemicals.gov.au These values are below the typical regulatory thresholds for bioaccumulation concern. industrialchemicals.gov.au

Further studies have reinforced the low bioaccumulation potential of these compounds under environmentally relevant conditions. For instance, non-standard bioaccumulation tests involving fish, mollusks, and invertebrates have demonstrated low bioaccumulation. industrialchemicals.gov.au A 32-day experimental stream study using C12 LAS resulted in measured BCF values between 9 and 119 L/kg. industrialchemicals.gov.au

The table below summarizes the Bioconcentration Factor (BCF) data for Linear Alkylbenzene Sulfonates (LAS) with varying alkyl chain lengths.

Table 1: Bioconcentration Factors (BCF) for Linear Alkylbenzene Sulfonates (LAS)

| Chemical/Mixture | Test Organism | BCF Value (L/kg) | Reference |

|---|---|---|---|

| C10-C13 LAS | Fathead Minnow (Pimephales promelas) | 2 - 987 | industrialchemicals.gov.au |

| C10-C12 LAS | Fathead Minnow (Pimephales promelas) | < 211 | industrialchemicals.gov.au |

| C12 LAS | Various (Fish, Mollusc, Invertebrate) | 9 - 119 | industrialchemicals.gov.au |

| C10-2-LAS | Senegalese Sole (Solea senegalensis) | 17 | researchgate.net |

| LAS Mixture (Detergent) | Bluegill (Lepomis macrochirus) | 91 | researchgate.net |

Environmental Monitoring Methodologies

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in various environmental compartments. The primary technique employed for the detection and quantification of this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

This methodology offers high selectivity and sensitivity, which are critical for analyzing complex environmental matrices such as water, sediment, and biological tissues. Key aspects of the analytical approach include:

Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of this compound from other compounds in the sample.

Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred method for generating ions of the target analyte. semanticscholar.org

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) allows for the specific detection and quantification of the analyte by monitoring characteristic precursor and product ion transitions. A common fragment ion observed for alkylbenzene sulfonates is at a mass-to-charge ratio (m/z) of 183.0121, corresponding to the ethylene-substituted benzenesulfonate (B1194179) ion.

Sample Preparation: For complex matrices like plant tissues or soil, a solid-phase extraction (SPE) step using mixed-mode sorbents is often necessary to clean up the sample and improve the recovery of the analyte.

Internal Standards: To correct for matrix effects and ensure accurate quantification, deuterated analogs of the target compound, such as d₆-4-Decylbenzenesulfonic acid, are used as internal standards.

In addition to LC-MS/MS, other techniques have been explored. For instance, comprehensive two-dimensional liquid chromatography coupled to time-of-flight mass spectrometry (LC×LC-ToF-MS) has been utilized for the non-target screening of complex samples like household dust, where this compound has been detected. vu.nl For the analysis of anionic surfactants in general, a non-specific method known as the "methylene blue method" can be used to measure methylene (B1212753) blue active substances, which include linear alkylbenzene sulfonic acids. nih.gov

The table below provides a summary of the key parameters for the analytical determination of this compound.

Table 2: Analytical Methodologies for this compound

| Parameter | Methodology |

|---|---|

| Primary Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Chromatographic Column | C18 Reversed-Phase |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Sample Preparation | Solid-Phase Extraction (SPE) for complex matrices |

| Internal Standard | Deuterated analogs (e.g., d₆-4-Decylbenzenesulfonic acid) |

Development of Environmental Risk Assessment Models for Alkylbenzenesulfonic Acids